molecular formula C14H21NO2 B13185027 [5-(Benzyloxy)-2-oxopentyl](ethyl)amine

[5-(Benzyloxy)-2-oxopentyl](ethyl)amine

Cat. No.: B13185027
M. Wt: 235.32 g/mol
InChI Key: LJIIWOOURAYONM-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-oxopentylamine: is an organic compound that features a benzyloxy group attached to a pentyl chain, which is further connected to an oxo group and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-oxopentylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Benzyl Protection: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.

    Oxidation: The protected intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the oxo group.

    Amine Introduction:

Industrial Production Methods

Industrial production of 5-(Benzyloxy)-2-oxopentylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(Benzyloxy)-2-oxopentylamine can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ethylamine, other amines.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(Benzyloxy)-2-oxopentylamine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicine, 5-(Benzyloxy)-2-oxopentylamine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-oxopentylamine involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the oxo and ethylamine groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxy)-2-oxopentylamine
  • 5-(Ethoxy)-2-oxopentylamine
  • 5-(Benzyloxy)-2-oxopentylamine

Uniqueness

Compared to similar compounds, 5-(Benzyloxy)-2-oxopentylamine has a unique combination of functional groups that allow for specific interactions with biological targets. The benzyloxy group provides additional hydrophobic interactions, enhancing its binding affinity and specificity.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(ethylamino)-5-phenylmethoxypentan-2-one

InChI

InChI=1S/C14H21NO2/c1-2-15-11-14(16)9-6-10-17-12-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3

InChI Key

LJIIWOOURAYONM-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)CCCOCC1=CC=CC=C1

Origin of Product

United States

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